![molecular formula C7H6ClNO2 B1285420 2-(6-Chloropyridin-2-yl)acetic acid CAS No. 885267-14-1](/img/structure/B1285420.png)
2-(6-Chloropyridin-2-yl)acetic acid
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Description
2-(6-Chloropyridin-2-yl)acetic acid is a chemical compound that is related to various pyridine derivatives with potential applications in chemical synthesis and material sciences. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related pyridine compounds, which can be extrapolated to understand the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of related pyridine compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamide, involves the use of synthetic routes that may include the formation of amide bonds and the introduction of substituents on the pyridine ring . These methods could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions to incorporate the chloro group and the acetic acid moiety.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be characterized by spectroscopic methods and confirmed by X-ray crystallography . These techniques would likely reveal the planar nature of the pyridine ring in this compound and the impact of the chloro substituent on the electronic distribution within the molecule.
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be influenced by the presence of substituents, as seen in the oxidation reactions of 2-(pyridin-2-yl)-N,N-diphenylacetamides, which produce various products depending on the oxidant and reaction conditions . Similarly, this compound may undergo specific chemical reactions, such as nucleophilic substitution or electrophilic aromatic substitution, influenced by the electron-withdrawing effect of the chloro group.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and acidity, can be deduced from their molecular structure and functional groups. For instance, the interaction of 2,6-diaminopyridine with acetic acid results in the formation of a hydrogen-bonded complex, indicating the potential for hydrogen bonding in this compound as well . Additionally, the presence of the acetic acid moiety would contribute to the compound's acidity and solubility in polar solvents.
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
The primary targets of 2-(6-Chloropyridin-2-yl)acetic acid are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . As research progresses, we may gain a better understanding of the pathways this compound affects and their downstream effects.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the bioavailability of the compound, but more research is needed to confirm these predictions.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As research progresses, we will gain a better understanding of these effects.
properties
IUPAC Name |
2-(6-chloropyridin-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIZNALVARXJBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590224 |
Source
|
Record name | (6-Chloropyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885267-14-1 |
Source
|
Record name | (6-Chloropyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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